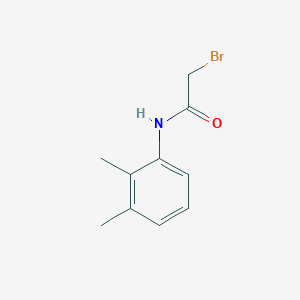

2-bromo-N-(2,3-dimethylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQINBDNYXTWMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392271 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349120-89-4 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide, a valuable building block in medicinal chemistry and organic synthesis. The document details the chemical principles, a step-by-step experimental protocol, safety considerations, and analytical characterization of the target compound.

Introduction

N-aryl acetamides are a significant class of organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a bromine atom at the α-position of the acetamide group, as in this compound, provides a reactive handle for further chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide will focus on the most common and efficient method for the preparation of this compound: the N-acylation of 2,3-dimethylaniline with 2-bromoacetyl bromide.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoacetyl bromide. This is followed by the departure of the bromide leaving group, resulting in the formation of the amide bond. A base is typically added to the reaction mixture to neutralize the hydrogen bromide (HBr) byproduct generated during the reaction, driving the equilibrium towards the product side.

The overall reaction is as follows:

Caption: A streamlined workflow for the synthesis of this compound.

Safety Precautions

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

-

2,3-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. [1]It may cause damage to organs through prolonged or repeated exposure. [2]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

2-Bromoacetyl bromide: This reagent is highly corrosive and causes severe skin burns and eye damage. It is also a lachrymator. [3]Handle with extreme care in a fume hood, and wear heavy-duty gloves and a face shield in addition to standard PPE. It reacts violently with water. [4]* Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated area and away from ignition sources.

-

Acetone: Acetone is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work. [1][2][3][5][6]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. Below are the expected analytical data based on the structure and data from similar compounds.

Physical Properties

| Property | Value |

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.11 g/mol |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.0-8.5 (br s, 1H, NH)

-

δ 7.0-7.5 (m, 3H, Ar-H)

-

δ 4.0 (s, 2H, CH₂Br)

-

δ 2.3 (s, 3H, Ar-CH₃)

-

δ 2.2 (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 164-166 (C=O)

-

δ 135-138 (Ar-C)

-

δ 125-130 (Ar-C)

-

δ 30-32 (CH₂Br)

-

δ 14-20 (Ar-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

3250-3350 (N-H stretch)

-

3000-3100 (Ar C-H stretch)

-

2850-2950 (Alkyl C-H stretch)

-

1660-1680 (C=O stretch, amide I)

-

1520-1550 (N-H bend, amide II)

-

600-700 (C-Br stretch)

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 241/243 ([M]⁺, isotopic pattern for Br), 162 ([M-Br]⁺), 121 ([C₈H₁₁N]⁺), 91 ([C₇H₇]⁺)

-

The characterization data for the closely related compound N-(2,4-dimethylphenyl)acetamide can be found in the PubChem database and can serve as a useful comparison. [7]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | - Ensure all reagents are anhydrous. - Extend the reaction time. - Check the purity of starting materials. |

| Loss of product during work-up | - Ensure complete extraction from the aqueous layer. - Avoid excessive washing. | |

| Formation of multiple products (impurities) | Side reactions (e.g., dialkylation) | - Maintain a low reaction temperature during the addition of 2-bromoacetyl bromide. - Use the correct stoichiometry of reagents. |

| Oily product that does not solidify | Presence of impurities | - Attempt purification by column chromatography. - Try trituration with a non-polar solvent like hexane. |

Conclusion

The synthesis of this compound via the N-acylation of 2,3-dimethylaniline with 2-bromoacetyl bromide is a reliable and straightforward method. By following the detailed protocol and adhering to the necessary safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications. Proper characterization of the final product is crucial to ensure its purity and identity for subsequent research and development activities.

References

-

Benchchem. (n.d.). 2-Bromoacetamide synthesis and purification methods. Retrieved from a URL which is not available. [8]2. Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Retrieved from a URL which is not available. [9]3. PubChem. (n.d.). 2-Bromoacetamide. Retrieved from a URL which is not available. [10]4. PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from a URL which is not available. [7]5. PubChem. (n.d.). 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. Retrieved from a URL which is not available. [11]6. ChemicalBook. (n.d.). 349120-86-1(2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Product Description. Retrieved from a URL which is not available. [12]7. Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethylaniline. Retrieved from a URL which is not available. [1]8. Wiley-VCH. (n.d.). General procedure for the synthesis of ω-bromoacylamides. Retrieved from a URL which is not available. [13]9. Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from a URL which is not available. [14]10. BLDpharm. (n.d.). 349120-88-3|2-Bromo-N-(2,5-dimethylphenyl)acetamide. Retrieved from a URL which is not available. [3]11. CPAChem. (2024). Safety data sheet - 2,3-Dimethylaniline. Retrieved from a URL which is not available. [2]12. ResearchGate. (2015). (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from a URL which is not available. [4]13. Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from a URL which is not available. [15]14. ResearchGate. (2025). Bromoacetyl Bromide | Request PDF. Retrieved from a URL which is not available. [16]15. Merck. (n.d.). 2,3-Dimethylaniline MSDS - 821222. Retrieved from a URL which is not available. [5]16. National Center for Biotechnology Information. (n.d.). N-(2,3-Dimethylphenyl)acetamide. Retrieved from a URL which is not available. [17]17. Deepak Nitrite. (2021). SAFETY DATA SHEET 2,3-Xylidine. Retrieved from a URL which is not available. 18. ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from a URL which is not available. [18]19. NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. Retrieved from a URL which is not available. [19]20. Supporting Information. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. Retrieved from a URL which is not available. [20]21. ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from a URL which is not available. [21]22. ScienceLab.com. (2005). N,N-Dimethylaniline MSDS. Retrieved from a URL which is not available. [6]23. ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum. Retrieved from a URL which is not available. [22]24. ChemicalBook. (n.d.). 2-bromo-2,3-dimethylbutane(594-52-5) 1H NMR spectrum. Retrieved from a URL which is not available. [23]25. MolCore. (n.d.). 2-bromo-N-(3,5-dimethylphenyl)acetamide. Retrieved from a URL which is not available. [24]26. PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from a URL which is not available.

Sources

- 1. fishersci.com [fishersci.com]

- 2. cpachem.com [cpachem.com]

- 3. 349120-88-3|2-Bromo-N-(2,5-dimethylphenyl)acetamide|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. hmdb.ca [hmdb.ca]

- 7. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide - Google Patents [patents.google.com]

- 10. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride | C14H23ClN2O | CID 657223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 349120-86-1 CAS MSDS (2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR spectrum [chemicalbook.com]

- 23. 2-bromo-2,3-dimethylbutane(594-52-5) 1H NMR [m.chemicalbook.com]

- 24. molcore.com [molcore.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(2,3-dimethylphenyl)acetamide

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-bromo-N-(2,3-dimethylphenyl)acetamide (CAS No. 349120-89-4).[1] Aimed at researchers, analytical scientists, and professionals in drug development, this document outlines the core principles and detailed experimental protocols for structural elucidation using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). The narrative emphasizes the causality behind methodological choices and provides a roadmap for interpreting spectral data to ensure unambiguous confirmation of molecular identity and purity. While a complete public-domain set of experimental spectra for this specific molecule is not available, this guide presents a robust analysis based on established spectroscopic principles and data from closely related structural analogs.

Introduction & Core Principles

The Molecule: this compound

This compound is a halogenated aromatic amide. Compounds of this class are pivotal building blocks in organic synthesis, often serving as intermediates in the development of pharmaceuticals and agrochemicals. The molecule incorporates several key structural features: a disubstituted aromatic ring, a secondary amide linkage, and an alpha-bromo aliphatic chain. Each of these features produces a distinct and predictable signature across various spectroscopic techniques.

The Imperative of Spectroscopic Confirmation

In any research or development pipeline, the unambiguous confirmation of a molecule's structure is a non-negotiable checkpoint. It validates the synthetic pathway, ensures purity, and forms the basis for all subsequent biological or material science investigations. A multi-technique spectroscopic approach, as detailed herein, provides orthogonal data points that, when combined, create a self-validating system for structural verification. This holistic approach moves beyond simple data collection to a deeper understanding of the molecule's electronic and vibrational properties.

Molecular Structure & Predicted Spectroscopic Features

A thorough analysis begins with a clear understanding of the molecular architecture. The numbering convention established below will be used for all subsequent spectral assignments.

Figure 1: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1 Rationale & Principles: ¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shift of each proton is governed by its local electronic environment, while signal multiplicity (splitting) reveals the number of neighboring protons, allowing for the elucidation of connectivity.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] The choice of CDCl₃ is common for nonpolar organic compounds and its residual solvent peak (~7.26 ppm) serves as a convenient internal reference.[2]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.[2] Ensure the solution is homogeneous and free of particulate matter.

-

Instrument Setup: Insert the sample into the spectrometer's probe.[3]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving high resolution and sharp peaks.[2]

-

Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 32 scans, 2-second relaxation delay). The specific parameters may be adjusted to optimize signal-to-noise.

Predicted Data Interpretation & Signal Assignment

The ¹H NMR spectrum is expected to show five distinct sets of signals corresponding to the aromatic, amide, methylene, and two inequivalent methyl groups.

-

Aromatic Protons (H4, H5, H6): These three protons on the phenyl ring will appear in the typical aromatic region (δ 7.0–7.5 ppm). They form a coupled system. H5 is expected to be a triplet, coupled to both H4 and H6. H4 and H6 will appear as doublets, each coupled to H5. The exact chemical shifts are influenced by the directing effects of the amide and methyl groups.

-

Amide Proton (H7): This proton will typically appear as a broad singlet between δ 7.5–8.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water. Its integration should correspond to one proton.

-

Methylene Protons (H10): The two protons on the carbon adjacent to the bromine atom will appear as a sharp singlet around δ 4.0 ppm. The electronegative bromine and carbonyl group both deshield these protons, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (H12 & H13): The two methyl groups are chemically inequivalent due to their positions on the aromatic ring. They will appear as two distinct singlets, each integrating to three protons, likely in the region of δ 2.2–2.4 ppm.

Predicted ¹H NMR Data Summary

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-N (Amide) | 7.5 - 8.5 | Broad Singlet | 1H |

| Ar-H (H4, H5, H6) | 7.0 - 7.5 | Multiplet | 3H |

| CH₂Br (H10) | ~4.0 | Singlet | 2H |

| Ar-CH₃ (H12) | 2.2 - 2.4 | Singlet | 3H |

| Ar-CH₃ (H13) | 2.2 - 2.4 | Singlet | 3H |

Table 1: Predicted ¹H NMR data for this compound in CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1 Rationale & Principles: ¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. In a standard proton-decoupled experiment, each unique carbon atom appears as a single sharp line, providing a carbon "fingerprint" of the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. For ¹³C NMR, a slightly higher concentration (20–50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.[2]

-

Instrument Setup: Utilize the same locked and shimmed sample.

-

Acquisition: Select a standard proton-decoupled ¹³C NMR experiment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Predicted Data Interpretation & Signal Assignment

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.

-

Carbonyl Carbon (C8): The amide carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 165–170 ppm.

-

Aromatic Carbons (C1-C6): The six aromatic carbons will appear in the δ 110–140 ppm region. The carbons directly attached to substituents (C1, C2, C3) will have distinct chemical shifts from the others (C4, C5, C6).

-

Methylene Carbon (C10): The CH₂ carbon, bonded to the highly electronegative bromine atom, will be found in the aliphatic region but shifted downfield, typically around δ 25–35 ppm.

-

Methyl Carbons (C12 & C13): The two methyl carbons will appear at the most upfield region of the spectrum, likely between δ 15–25 ppm. Their chemical shifts will be slightly different, confirming their inequivalence.

Predicted ¹³C NMR Data Summary

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C8) | 165 - 170 |

| Ar-C (C1, C2, C3, C6) | 130 - 140 |

| Ar-CH (C4, C5) | 120 - 130 |

| CH₂Br (C10) | 25 - 35 |

| Ar-CH₃ (C12) | 15 - 25 |

| Ar-CH₃ (C13) | 15 - 25 |

Table 2: Predicted ¹³C NMR data for this compound in CDCl₃.

Fourier-Transform Infrared (FT-IR) Spectroscopy

5.1 Rationale & Principles: FT-IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key groups like amides (C=O, N-H) and aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires little to no sample preparation.[4][5]

-

Background Scan: Ensure the ATR crystal (commonly diamond or germanium) is clean.[5][6] Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[6] This is crucial for obtaining a high-quality spectrum.[6]

-

Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Interpretation of the Infrared Spectrum

The IR spectrum provides a clear fingerprint of the molecule's functional groups.[7]

-

N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹. This absorption is characteristic of the N-H bond in a secondary amide.[8]

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches typically appear as a group of weaker absorptions just above 3000 cm⁻¹. Aliphatic C-H stretches from the methyl and methylene groups will be found just below 3000 cm⁻¹.

-

C=O Stretch (Amide I Band): This will be one of the strongest and sharpest peaks in the spectrum, appearing around 1660-1680 cm⁻¹. This intense absorption is a hallmark of the carbonyl group in an amide.[7][8]

-

N-H Bend (Amide II Band): This band, resulting from a combination of N-H bending and C-N stretching, is another characteristic feature of secondary amides. It appears as a strong peak near 1530-1550 cm⁻¹.[8][9]

-

C-Br Stretch: The carbon-bromine stretch will appear in the fingerprint region, typically between 600-700 cm⁻¹.

FT-IR Data Summary

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Weak-Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Amide I) | 1660 - 1680 | Strong, Sharp |

| N-H Bend (Amide II) | 1530 - 1550 | Strong |

| C-Br Stretch | 600 - 700 | Medium |

Table 3: Key FT-IR absorption bands for this compound.

Mass Spectrometry (MS)

6.1 Principles of Electron Ionization (EI) Mass Spectrometry: EI-MS is a "hard" ionization technique where high-energy electrons bombard the analyte, causing it to ionize and fragment.[10][11] This extensive fragmentation provides a detailed fingerprint that can be used to deduce the molecule's structure.[12][13] The mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight and structural pieces of the molecule.

Experimental Protocol: EI-MS

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample can be introduced directly via a solids probe or, more commonly, through a gas chromatograph (GC-MS).[12]

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of 70 eV electrons.[10][12] This energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation (M•⁺), and to induce fragmentation.[13]

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Analysis of the Mass Spectrum and Fragmentation

The molecular weight of this compound is 242.12 g/mol .

-

Molecular Ion (M•⁺) Peak: A key feature will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 242 and m/z 244. This "M" and "M+2" pattern is a definitive indicator of a single bromine atom in the molecule.

-

Major Fragmentation Pathways: Amide fragmentation often involves cleavage of the bonds adjacent to the carbonyl group.[14][15]

-

Alpha-Cleavage (Loss of Bromomethyl Radical): Cleavage of the C8-C10 bond can lead to the loss of a •CH₂Br radical, resulting in a prominent acylium ion at m/z 148.

-

Amide Bond Cleavage: Cleavage of the N7-C8 bond is also a common pathway for amides.[15][16] This would result in the formation of a 2,3-dimethylaniline radical cation at m/z 121 and a bromoacetyl cation at m/z 121/123.

-

Loss of Bromine: Loss of a bromine radical (•Br) from the molecular ion would yield a fragment at m/z 162.

-

Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.

Mass Spectrometry Data Summary

| m/z Value | Proposed Identity | Notes |

| 242 / 244 | [M]•⁺ | Molecular ion peak; characteristic 1:1 bromine isotope pattern. |

| 162 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 148 | [C₉H₁₀NO]⁺ | Acylium ion from loss of •CH₂Br. |

| 121 | [C₈H₁₁N]•⁺ | 2,3-dimethylaniline radical cation from amide bond cleavage. |

Table 4: Predicted key fragments in the EI mass spectrum.

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in the integration of all data.

-

MS provides the molecular weight (242/244 amu) and confirms the presence of one bromine atom.

-

FT-IR confirms the presence of key functional groups: a secondary amide (N-H and C=O stretches) and an aromatic ring.

-

¹³C NMR confirms the carbon skeleton, showing 10 unique carbon environments, including a carbonyl, six aromatic carbons, a methylene, and two methyl groups.

-

¹H NMR puts the pieces together, showing the connectivity of the protons, confirming the 1,2,3-substitution pattern on the aromatic ring, and verifying the presence and environment of the CH₂, NH, and two distinct CH₃ groups.

This integrated workflow ensures a rigorous and self-validating confirmation of the target structure.

Figure 3: Workflow for integrated spectroscopic structure confirmation.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the synergistic application of NMR, FT-IR, and MS. By understanding the principles behind each technique and the predictable spectral features of the molecule's constituent parts, a scientist can confidently assemble a complete and accurate structural picture. This guide provides the foundational protocols and interpretive logic required to achieve this critical analytical goal, ensuring the integrity of research and development outcomes.

References

- Vertex AI Search. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office.

- Creative Proteomics. (n.d.). Electron Ionization.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Arctom Scientific. (n.d.). CAS NO. 349120-89-4 | this compound.

- Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI.

- Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.

- Wikipedia. (n.d.). Electron ionization.

- Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- Semantic Scholar. (n.d.). A Study of the Infrared Spectrum of the Amide Group.

- Wikipedia. (n.d.). Attenuated total reflectance.

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- Bruker. (n.d.). Attenuated Total Reflectance (ATR).

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube.

- Nanotechnology Characterization Laboratory. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.

- Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR.

- UniversityWafer, Inc. (2025, November 23). What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy?.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Wang, Y., et al. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- da Silva, A. B., et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health.

- da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. commons.ggc.edu [commons.ggc.edu]

- 4. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-bromo-N-(2,3-dimethylphenyl)acetamide CAS number and identifiers

An In-Depth Technical Guide to 2-bromo-N-(2,3-dimethylphenyl)acetamide

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's identifiers, physicochemical properties, a validated synthesis protocol, its applications as a synthetic building block, and essential safety protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its practical application.

Compound Identification and Physicochemical Properties

This compound is an α-halo anilide, a class of compounds widely utilized as intermediates in organic synthesis. The presence of a reactive bromine atom alpha to the carbonyl group makes it an excellent electrophile for alkylating various nucleophiles.

Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and research documentation. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 349120-89-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrNO | [4][5] |

| Molecular Weight | 242.11 g/mol | [4] |

| InChIKey | ZQINBDNYXTWMSV-UHFFFAOYSA-N | |

| Common Synonyms | 2-bromo-N-(2,3-dimethyl-phenyl)-acetamide; N-(2,3-dimethylphenyl)-2-bromoacetamide | [2] |

Physicochemical Data

The physical properties of the compound are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Notes |

| Appearance | Light grey powder/solid | [6] Typical for many organic solids. Color may vary based on purity. |

| Purity | ≥95% | Standard purity for commercial-grade reagents. Higher purity may be achieved via recrystallization. |

Synthesis Protocol and Mechanistic Rationale

The most direct and common method for synthesizing N-substituted acetamides is through the acylation of an amine. In this case, 2,3-dimethylaniline is acylated using a bromoacetyl halide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide (or chloride). The steric hindrance from the two ortho/meta-methyl groups on the aniline slightly reduces its nucleophilicity, necessitating the use of a non-nucleophilic base to scavenge the HBr byproduct, which would otherwise protonate the starting aniline and halt the reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to provide a deeper understanding.

Materials:

-

2,3-Dimethylaniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (1.2 eq)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Rationale: Anhydrous conditions are crucial as bromoacetyl bromide is highly reactive towards water. Pyridine acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the aniline starting material.[7]

-

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Rationale: The acylation reaction is exothermic. Cooling controls the reaction rate, minimizing the formation of potential side products.

-

-

Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the flask via the dropping funnel over 30-45 minutes.

-

Rationale: A slight excess of the acylating agent ensures the complete consumption of the aniline. Slow addition is critical to manage the exothermicity of the reaction.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup (Quenching): Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Rationale: The HCl wash removes the pyridine and any unreacted aniline. The NaHCO₃ wash neutralizes any remaining acidic components. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its value lies in the bifunctional nature of the molecule: the reactive α-bromo group and the substituted phenyl ring.

Role as a Versatile Synthetic Intermediate

The primary application is in the alkylation of nucleophiles. The carbon-bromine bond is readily displaced by amines, thiols, alcohols, and other nucleophilic groups. This allows for the covalent attachment of the N-(2,3-dimethylphenyl)acetamido moiety to a target scaffold. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by modifying a lead compound. Acetamide derivatives are found in a wide range of biologically active compounds, including anti-inflammatory agents and COX-II inhibitors.[8]

Conceptual Application Workflow

The following diagram illustrates how this compound can be used to synthesize a more complex target molecule, a common workflow in drug discovery programs.

Caption: Role as an intermediate in the synthesis of a new chemical entity via SN2 reaction.

Safety, Handling, and Storage

Due to its reactive nature as an alkylating agent, proper handling of this compound is imperative.

GHS Hazard Information

The compound is classified with the following hazards.[2]

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H315 : Causes skin irritation.[2][6] H319 : Causes serious eye irritation.[2][6] H335 : May cause respiratory irritation.[2][6] |

Handling and Storage Protocols

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.[2]

-

Lab Coat: A standard lab coat is required.

-

Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid breathing dust.[2][6]

Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated place.[2][6]

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Conclusion

This compound is a valuable and versatile reagent in the field of organic and medicinal chemistry. Its utility as a synthetic intermediate for creating more complex molecules makes it a staple in many research and development laboratories. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe application.

References

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

- Google Patents. CN101550090B - Method for synthesizing bromoacetamide.

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

-

Gowda, B. T., et al. (2008). N-(2,3-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Al-Ostath, A., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

- Google Patents. CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. aksci.com [aksci.com]

- 3. 2-BROMO-N-(2,3-DIMETHYL-PHENYL)-ACETAMIDE | 349120-89-4 [chemicalbook.com]

- 4. molcore.com [molcore.com]

- 5. 349120-86-1 CAS MSDS (2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]

- 8. archivepp.com [archivepp.com]

starting materials for 2-bromo-N-(2,3-dimethylphenyl)acetamide synthesis

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide: Starting Materials and Core Methodology

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various fine chemicals and pharmacologically active compounds. The document details the primary starting materials, the underlying chemical principles of the synthetic route, a step-by-step experimental protocol, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule. The presence of a reactive bromine atom and an amide linkage makes it a valuable building block in organic synthesis. The bromoacetyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. The N-(2,3-dimethylphenyl) moiety provides a specific steric and electronic profile that can be crucial for the biological activity of the final products. Its applications span the synthesis of novel agrochemicals, pharmaceuticals, and materials.[1][2]

Core Starting Materials: Selection and Rationale

The synthesis of this compound is primarily achieved through the acylation of an aromatic amine with an activated bromoacetylating agent. The judicious selection of these starting materials is paramount for achieving high yield and purity.

The Amine: 2,3-Dimethylaniline (2,3-Xylidine)

-

Chemical Identity: An aromatic amine with the chemical formula 2,3-(CH₃)₂C₆H₃NH₂.[3][4] It is a colorless to reddish-brown liquid that may darken upon exposure to air and light.[5]

-

Rationale for Selection: The primary amine group (-NH₂) in 2,3-dimethylaniline is a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the acylating agent.[6] The two methyl groups on the aromatic ring influence the electronic and steric properties of the molecule, which can be a desirable feature in the final product's structure-activity relationship.[2][6]

-

Procurement and Purity: For synthetic purposes, it is crucial to use high-purity 2,3-dimethylaniline (>98%).[4] Impurities can lead to side reactions and complicate the purification of the final product. It is commercially available from various chemical suppliers.[3][7]

The Acylating Agent: 2-Bromoacetyl Bromide

-

Chemical Identity: A highly reactive acyl halide with the chemical formula BrCH₂COBr. It is a colorless to yellowish fuming liquid with a pungent odor.[1]

-

Rationale for Selection: 2-Bromoacetyl bromide is an excellent acylating agent due to the presence of two good leaving groups (the bromide ions).[1][8] The carbonyl carbon is highly electrophilic, facilitating a rapid reaction with the nucleophilic amine.[][10] This reagent efficiently introduces the bromoacetyl group into the target molecule.[1]

-

Procurement and Purity: High-purity 2-bromoacetyl bromide (≥98%) is recommended for this synthesis. It is commercially available but requires careful handling due to its corrosive and lachrymatory nature.[11][12][13]

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry.[10]

The Schotten-Baumann Reaction

The acylation of an amine with an acyl chloride or bromide in the presence of a base is a classic example of the Schotten-Baumann reaction.[14] The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen bromide (HBr) that is formed as a byproduct, thus driving the reaction to completion.[14]

Reaction Mechanism

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 2-bromoacetyl bromide.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure and Proton Transfer: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a bromide ion as a leaving group. Simultaneously, the base present in the reaction mixture abstracts the proton from the nitrogen atom, neutralizing the positive charge and forming the stable amide product.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative method and may require optimization based on laboratory conditions and the scale of the reaction.

Materials:

-

2,3-Dimethylaniline

-

2-Bromoacetyl bromide

-

Triethylamine (or Pyridine)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution with stirring.

-

Addition of Acylating Agent: Slowly add a solution of 2-bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.[15]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[15]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.[15]

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound.[15]

-

Data Presentation

Table 1: Properties of Key Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dimethylaniline | C₈H₁₁N | 121.18[3][4] | Colorless to reddish liquid[5] | 2[4] | 221-222 |

| 2-Bromoacetyl bromide | C₂H₂Br₂O | 201.84[1][8] | Colorless to yellowish fuming liquid[1] | - | 147-150[1][8] |

| This compound | C₁₀H₁₂BrNO | 242.11 | Off-white to pale yellow solid | - | - |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety and Handling: A Critical Imperative

Both starting materials for this synthesis are hazardous and must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,3-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[3][7][16] May cause damage to organs through prolonged or repeated exposure.[16][17] It is also toxic to aquatic life.[7][17]

-

2-Bromoacetyl bromide: Corrosive and causes severe skin burns and eye damage.[11] It is a lachrymator and reacts violently with water, alcohols, and bases.[13][18] Store in a cool, dry place away from incompatible materials.[8][11]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][16][17][18]

Conclusion

The synthesis of this compound is a straightforward yet powerful reaction that provides access to a valuable chemical intermediate. A thorough understanding of the properties of the starting materials, the reaction mechanism, and strict adherence to safety protocols are essential for a successful and safe synthesis. The protocol outlined in this guide provides a solid foundation for researchers to produce this compound with high yield and purity, enabling further exploration of its applications in various fields of chemical science.

References

- Vertex AI Search. (n.d.). The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights.

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Dimethylaniline | 87-59-2.

- Biosynth. (n.d.). 2-Bromoacetyl bromide | 598-21-0 | FB31500.

- Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel.

- ChemicalBook. (2025). Bromoacetyl bromide - Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). Bromoacetyl bromide.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethylaniline.

- Sigma-Aldrich. (n.d.). 2,3-Dimethylaniline for synthesis 87-59-2.

- BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods.

- Sigma-Aldrich. (n.d.). 2,3-Dimethylaniline for synthesis CAS 87-59-2 | 821222.

- ChemicalBook. (n.d.). DIMETHYLANILINE - Safety Data Sheet.

- Chem-Impex. (n.d.). 2,3-Dimethylaniline.

- Sciencelab.com, Inc. (2005). N,N-Dimethylaniline MSDS.

- NJ.gov. (2000). Bromoacetyl Bromide Hazard Summary.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Bromoacetyl bromide.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Bromoacetyl bromide.

- Sigma-Aldrich. (n.d.). 2,3-Dimethylaniline for synthesis 87-59-2.

- PubChem. (n.d.). 2,3-Dimethylaniline | C8H11N | CID 6893.

- Fisher Scientific. (n.d.). Amide Synthesis.

- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

- Sigma-Aldrich. (n.d.). Bromoacetyl bromide = 98 598-21-0.

- NCERT. (n.d.). lech204.pdf.

- Organic Syntheses. (1951). Acetamide, N-bromo-.

- BenchChem. (n.d.). Synthesis routes of 2-Bromo-N-phenylacetamide.

- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

- IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

- PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.

- ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.

- ResearchGate. (n.d.). N-Acylation and C-acylation of polyrrole latex with bromoacetyl bromide.

- Sigma-Aldrich. (n.d.). 2-Bromo-N,N-dimethylaniline 97 698-00-0.

- PubChem. (n.d.). 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527.

- ResearchGate. (2025). Bromoacetyl Bromide | Request PDF.

- ChemicalBook. (n.d.). 349120-86-1(2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Product Description.

- ResearchGate. (n.d.). 4-Bromo-2,6-dimethylaniline.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3-Dimethylaniline for synthesis 87-59-2 [sigmaaldrich.com]

- 4. 2,3-Dimethylaniline for synthesis 87-59-2 [sigmaaldrich.com]

- 5. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. biosynth.com [biosynth.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. nj.gov [nj.gov]

- 14. Amide Synthesis [fishersci.it]

- 15. benchchem.com [benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

2-bromo-N-(2,3-dimethylphenyl)acetamide reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanism and Synthetic Utility of 2-bromo-N-(2,3-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the synthesis and reaction mechanism of this compound, a key α-halo amide intermediate. The primary synthetic route, a nucleophilic acyl substitution, is detailed from first principles, including an analysis of reagent roles and reaction kinetics. We further explore the synthetic versatility of the product, focusing on the reactivity of the α-carbon, which serves as a potent electrophilic site for subsequent carbon-heteroatom bond formation. This document is intended for researchers, scientists, and professionals in drug development who utilize amide synthesis and functionalized intermediates in the design of complex molecular architectures.

Introduction: Significance of α-Halo Amides

α-Halo amides, such as this compound, are a class of highly valuable synthetic intermediates. Their bifunctional nature—possessing both an amide linkage and a reactive carbon-halogen bond—renders them versatile building blocks in organic synthesis and medicinal chemistry.[1][2] The amide group is a ubiquitous feature in pharmaceuticals, contributing to molecular stability and hydrogen bonding interactions.[3] Simultaneously, the α-halogen atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.[4][5]

The title compound is structurally analogous to key precursors in the synthesis of local anesthetics, such as Lidocaine, which is derived from a similar intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[6][7] Understanding the mechanistic underpinnings of its formation and subsequent reactivity is therefore crucial for its effective application in the development of novel chemical entities.

Core Synthesis: Nucleophilic Acyl Substitution Mechanism

The principal method for synthesizing this compound is the N-acylation of 2,3-dimethylaniline with a bromoacetyl halide, typically bromoacetyl chloride or bromoacetyl bromide.[][9] This transformation is a classic example of a nucleophilic acyl substitution reaction.[10][11]

The reaction proceeds via a well-established two-step addition-elimination mechanism:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline, which acts as the nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of the bromoacetyl halide. Acyl halides are particularly reactive because the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent halogen create a significant partial positive charge on the carbonyl carbon.[11][12] This attack results in the formation of a transient tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group—the halide ion (Br⁻ or Cl⁻)—is expelled.

-

Deprotonation: The resulting product is a protonated amide. A mild base, such as another molecule of 2,3-dimethylaniline, pyridine, or sodium acetate, removes the proton from the nitrogen atom. This final deprotonation step is crucial as it neutralizes the product and regenerates a neutral nucleophile, preventing the acidic byproduct (HBr or HCl) from protonating and deactivating the starting aniline.[12]

The overall reaction is typically exothermic and proceeds rapidly.[]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis, adapted from established methods for analogous anilide preparations.[7][13] All operations involving bromoacetyl halides must be conducted in a well-ventilated fume hood due to their corrosive and lachrymatory nature.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,3-Dimethylaniline | 121.18 | 6.06 g (6.1 mL) | 0.05 |

| Bromoacetyl bromide | 201.86 | 12.11 g (4.5 mL) | 0.06 |

| Glacial Acetic Acid | 60.05 | 45 mL | - |

| Sodium Acetate | 82.03 | 15 g | - |

| Deionized Water | 18.02 | 75 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (0.05 mol) in 45 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10-15°C with continuous stirring. Causality: This step is critical to control the exothermic reaction between the amine and the highly reactive acyl halide, minimizing the formation of side products.

-

Addition of Acylating Agent: While maintaining the temperature below 20°C, slowly add bromoacetyl bromide (0.06 mol) dropwise to the stirred solution. An excess of the acylating agent is used to ensure complete conversion of the aniline.

-

Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

-

Product Precipitation: In a separate beaker, prepare a solution of 15 g of sodium acetate in 75 mL of water. Add this solution to the reaction mixture in one portion. Trustworthiness: The sodium acetate solution serves two purposes: it acts as a base to neutralize the hydrobromic acid byproduct, and the addition of water decreases the solubility of the organic product, causing it to precipitate out of the solution.

-

Isolation: A white or off-white precipitate of this compound will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the filter cake with several portions of cold deionized water to remove any residual acetic acid and salts. Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry completely.

Experimental Workflow Diagram

Conclusion

The synthesis of this compound is a robust and efficient process governed by the principles of nucleophilic acyl substitution. The reaction provides high yields of a valuable intermediate whose true synthetic power lies in the electrophilic nature of its α-carbon. This reactivity allows for a host of subsequent Sₙ2 transformations, making it a pivotal building block for constructing more complex molecules, particularly within the realm of pharmaceutical and medicinal chemistry. A thorough understanding of this mechanism is essential for scientists aiming to leverage this and similar α-halo amides in their synthetic endeavors.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. archivepp.com [archivepp.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 9. nbinno.com [nbinno.com]

- 10. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. cerritos.edu [cerritos.edu]

Spectroscopic Characterization of 2-bromo-N-(2,3-dimethylphenyl)acetamide: A Technical Guide

Abstract: This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-bromo-N-(2,3-dimethylphenyl)acetamide. In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive models and data from structurally analogous compounds to offer a comprehensive spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar small molecules.

Introduction

This compound, with the chemical formula C₁₀H₁₂BrNO, is a substituted aromatic amide. The structural confirmation of such molecules is paramount in chemical synthesis and drug discovery, ensuring purity, identity, and the absence of unwanted byproducts. NMR and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecular structure and connectivity of atoms. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound, offering insights into the interpretation of its key spectroscopic features.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methyl groups, the methylene protons, and the amide proton.

Key Predicted ¹H NMR Signals:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Amide (-NH) | 7.5 - 8.5 | Broad Singlet | 1H | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the adjacent nitrogen and exchange with trace amounts of water. |

| Aromatic (Ar-H) | 7.0 - 7.3 | Multiplet | 3H | The three protons on the dimethylphenyl ring will show complex splitting patterns due to coupling with each other. Their chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing amide group. |

| Methylene (-CH₂Br) | 4.0 - 4.2 | Singlet | 2H | The methylene protons are adjacent to an electron-withdrawing bromine atom and the carbonyl group, resulting in a downfield chemical shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

| Methyl (Ar-CH₃) | 2.2 - 2.4 | Singlet | 6H | The two methyl groups on the aromatic ring are chemically similar and are expected to appear as a single, sharp singlet due to the absence of adjacent protons for coupling. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.

Key Predicted ¹³C NMR Signals:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 165 - 170 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. |

| Aromatic (Ar-C) | 125 - 140 | The six carbons of the dimethylphenyl ring will appear in this region. The carbons bearing the methyl groups and the amide group will have distinct chemical shifts from the others. |

| Methylene (-CH₂Br) | 28 - 35 | The methylene carbon is attached to an electronegative bromine atom, causing a downfield shift. |

| Methyl (Ar-CH₃) | 15 - 25 | The two methyl carbons on the aromatic ring are expected to have similar chemical shifts. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled

-

Number of scans: 512-1024 (or more, as ¹³C has a low natural abundance)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak and several characteristic fragment ions. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in isotopic patterns for bromine-containing fragments.

Predicted Mass Spectrum Data:

| m/z | Ion | Rationale |

| 241/243 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a single bromine atom. The molecular weight is 242.12 g/mol . |

| 162 | [M - Br]⁺ | Loss of a bromine radical. |

| 148 | [M - CH₂Br]⁺ | Loss of the bromo-methylene radical. |

| 120 | [C₈H₁₀N]⁺ | Fragment corresponding to the dimethylaniline cation. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment in acetamides. |

Plausible Fragmentation Pathway:

X-ray crystal structure of N-(2,3-dimethylphenyl)bromoacetamide

An In-depth Technical Guide to the Predicted X-ray Crystal Structure of N-(2,3-dimethylphenyl)bromoacetamide

Executive Summary

N-aryl-α-haloacetamides are a class of compounds with significant potential in medicinal chemistry and materials science. Their biological activity and solid-state properties are intrinsically linked to their three-dimensional structure and intermolecular interactions. This guide provides a comprehensive technical overview of the anticipated . While a solved crystal structure for this specific molecule is not publicly available, this document, written from the perspective of a Senior Application Scientist, leverages a deep comparative analysis of the closely related parent compound, N-(2,3-dimethylphenyl)acetamide[1], and other structurally similar bromoacetamides. We will explore the causality behind synthetic and crystallographic choices, predict key structural parameters, and detail the expected supramolecular architecture, offering a robust framework for researchers in drug development and chemical sciences.

Part 1: Introduction - The Significance of N-Aryl-α-haloacetamides

The N-arylacetamide scaffold is a cornerstone in pharmaceutical design, appearing in numerous approved drugs. The introduction of an α-halogen, such as bromine, creates a reactive site, making these molecules valuable as synthetic intermediates and as potential covalent inhibitors in drug discovery[2]. The specific substitution pattern on the phenyl ring, in this case, the 2,3-dimethyl groups, critically influences the molecule's conformation by inducing steric effects. These steric constraints dictate the torsion angles between the phenyl ring and the acetamide side chain, which in turn governs the molecule's packing in the solid state and its interaction with biological targets. Understanding the precise crystal structure is therefore paramount for rational drug design, polymorphism screening, and the development of novel materials.

Part 2: Synthesis and Crystallization - A Predictive Protocol

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The protocols described herein are self-validating systems based on established and reliable chemical transformations.

Synthesis of N-(2,3-dimethylphenyl)bromoacetamide

The most direct and efficient method for synthesizing the title compound is the N-acylation of 2,3-dimethylaniline with a bromoacetylating agent. The reaction of an amine with an acyl halide is a well-established, high-yielding transformation[3].

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2,3-dimethylaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or pyridine, to the solution. Causality: The base is crucial for scavenging the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add bromoacetyl bromide or bromoacetyl chloride (1.05 eq.) dropwise to the stirred solution. Causality: The dropwise addition at low temperature is a critical control measure to manage the exothermic nature of the acylation reaction and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is fully consumed[3].

-

Workup & Purification: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-(2,3-dimethylphenyl)bromoacetamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(2,3-dimethylphenyl)bromoacetamide.

Crystallization Strategy

The growth of single crystals is often the most challenging step. A slow evaporation technique from a suitable solvent system is a reliable starting point.

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the purified product in a minimal amount of a suitable solvent. For acetanilides, ethanol is often an excellent choice, as demonstrated in the crystallization of the parent compound N-(2,3-dimethylphenyl)acetamide[1]. Other potential solvents include methanol, acetone, or ethyl acetate.

-

Slow Evaporation: Cover the vial or beaker with parafilm and pierce a few small holes with a needle.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature. Causality: Slow solvent evaporation allows for the ordered arrangement of molecules into a crystal lattice, which is essential for forming large, well-defined single crystals. Preventing rapid temperature fluctuations or physical disturbances is key to avoiding the formation of polycrystalline powder.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Part 3: X-ray Crystallography - From Data to Structure

The following section outlines the standard workflow for single-crystal X-ray diffraction (SC-XRD), grounded in the methodologies reported for analogous structures[1][4].

X-ray Crystallography Workflow Diagram

Caption: Standard workflow for single-crystal X-ray structure determination.

Data Collection and Processing

A suitable crystal would be mounted on a modern diffractometer (e.g., an Oxford Diffraction Xcalibur or Bruker SMART CCD) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source[1][4]. Data collection involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. The collected raw data is then processed—integrated, scaled, and corrected for absorption effects—using software like CrysAlis RED to produce a reflection file[1].

Structure Solution and Refinement

The structure is typically solved using direct methods with programs like SHELXS and refined by full-matrix least-squares on F² using SHELXL[1]. In this process, the atomic positions and anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are generally located in the difference Fourier map and refined using a riding model[1][5].

Part 4: Structural Analysis and Discussion

Molecular Conformation and Geometry (A Comparative Analysis)

The crystal structure of N-(2,3-dimethylphenyl)acetamide provides a highly reliable template for predicting the structure of its bromo-derivative[1]. The addition of a bromine atom to the acetyl methyl group is expected to have minimal impact on the core conformation but will significantly affect the unit cell parameters and intermolecular interactions.

The conformation of the N-H bond relative to the phenyl ring substituents is a key structural feature. In the parent compound, the N-H bond is syn to both the 2- and 3-methyl groups[1]. This conformation is likely preserved in the bromo-derivative. The C=O bond is consistently found to be anti to the N-H bond across the amide linkage, a common feature in acetanilides that facilitates the formation of strong hydrogen bonds[1][5].

Table 1: Crystallographic Data Comparison

| Parameter | N-(2,3-dimethylphenyl)acetamide[1] | N-(2,3-dimethylphenyl)bromoacetamide (Predicted) |

| Chemical Formula | C₁₀H₁₃NO | C₁₀H₁₂BrNO |

| Formula Weight | 163.21 g/mol | 242.12 g/mol |

| Crystal System | Monoclinic | Monoclinic (likely) |

| Space Group | P2₁/n | P2₁/n (likely) |

| a (Å) | 4.7961 (5) | ~4.9 - 5.2 |

| b (Å) | 12.385 (1) | ~12.5 - 13.0 |

| c (Å) | 15.475 (2) | ~15.8 - 16.5 |

| β (°) | 96.23 (1) | ~95 - 98 |

| V (ų) | 913.78 (17) | ~1000 - 1100 |

| Z | 4 | 4 |

| Dcalc (Mg m⁻³) | 1.186 | ~1.45 - 1.55 |

Justification for Predictions: The space group and crystal system are often conserved in closely related structures. The increase in molecular weight and volume due to the bulky and heavy bromine atom will lead to an expansion of the unit cell volume (V) and a significant increase in the calculated density (Dcalc).

Supramolecular Assembly and Intermolecular Interactions

The dominant intermolecular interaction governing the crystal packing of N-arylacetamides is the N-H···O hydrogen bond[4][6]. In the parent N-(2,3-dimethylphenyl)acetamide, these hydrogen bonds link molecules into supramolecular chains that propagate along the crystallographic a-axis[1]. This highly directional and robust interaction is almost certain to be the primary packing motif in the bromo-derivative as well.

Table 2: Hydrogen-Bond Geometry for N-(2,3-dimethylphenyl)acetamide[1]

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···O1 | 0.85 (3) | 2.06 (3) | 2.901 (3) | 169 (3) |

This geometry represents a strong, nearly linear hydrogen bond that will dictate the formation of similar chains in the title compound. Additionally, the presence of the bromine atom introduces the possibility of weaker C-H···Br or Br···O interactions, which could further influence the three-dimensional packing of these chains[7].

Hydrogen Bonding Diagram

Sources

- 1. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. N-(2,3-Dimethylphenyl)-2,2,2-trimethylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]